An In-Depth Technical Guide to Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Methyl 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylate: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, a key fluorinated heterocyclic building block. Designed for researchers, chemists, and professionals in drug discovery and agrochemical development, this document delves into the compound's properties, synthesis, and critical applications, grounding all information in established scientific principles and methodologies.
Introduction and Identification
Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is a specialized organic compound valued for its unique structural features: a pyrazole ring, a trifluoromethyl group, and a methyl ester functionality. The trifluoromethyl group imparts significant changes to the molecule's electronic properties, lipophilicity, and metabolic stability, making it a highly sought-after moiety in the design of modern bioactive molecules.
While this specific methyl ester is a crucial synthetic intermediate, it is often synthesized on-demand from its corresponding carboxylic acid. As such, a dedicated CAS (Chemical Abstracts Service) number is not prominently listed in major chemical databases. For practical procurement and reference, researchers typically utilize the CAS number of the parent acid:
This carboxylic acid is the direct precursor for the synthesis of the title compound and is widely commercially available. Understanding its properties is fundamental to working with its ester derivatives.
Part 1: Physicochemical and Structural Properties
The properties of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate are best understood in the context of its parent acid. The esterification of the carboxylic acid to the methyl ester alters its physical properties, such as melting point and solubility, while the core chemical reactivity of the pyrazole ring remains similar.
| Property | Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (for comparison) |
| CAS Number | Not readily available | 113100-53-1[1][2] |
| Molecular Formula | C₇H₇F₃N₂O₂ | C₆H₅F₃N₂O₂[1] |
| Molecular Weight | 208.14 g/mol | 194.11 g/mol [1] |
| Physical Form | Predicted to be a solid at room temperature | White to off-white solid |
| Melting Point | Not experimentally determined | 200-204 °C |
| Boiling Point | Not experimentally determined | 285.6 °C at 760 mmHg[1] |
| SMILES String | COC(=O)C1=CN(C)N=C1C(F)(F)F | Cn1cc(C(O)=O)c(n1)C(F)(F)F |
| InChI Key | (Predicted) | FZNKJQNEJGXCJH-UHFFFAOYSA-N |
Part 2: Synthesis Protocol and Mechanistic Insight
The most direct and common laboratory-scale synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is the Fischer-Speier esterification of its parent carboxylic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and straightforward execution.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes a self-validating system where reaction progress can be monitored via Thin Layer Chromatography (TLC), and product purity can be confirmed by standard analytical techniques like NMR spectroscopy.
Materials:
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1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 113100-53-1)
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Methanol (anhydrous)
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Sulfuric acid (concentrated, 98%)
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate (for extraction and TLC)
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Hexanes (for TLC)
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).
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Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the suspension. The addition is exothermic and should be done slowly.
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Reaction Execution: Heat the mixture to reflux (approximately 65°C). The solid starting material should dissolve as the reaction proceeds.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexanes mobile phase). The product ester will have a higher Rf value (less polar) than the starting carboxylic acid. The reaction is typically complete within 4-12 hours.
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Workup - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature. Slowly pour the mixture over ice and carefully neutralize the excess acid by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).
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Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
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Workup - Washing: Combine the organic layers and wash sequentially with water and then brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: The crude Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate can be purified by recrystallization or flash column chromatography if necessary to achieve high purity.
Causality and Mechanistic Rationale
The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which dramatically increases the electrophilicity of the carbonyl carbon. This activation allows the weakly nucleophilic methanol to attack the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule regenerate the catalyst and yield the final ester product. This acid-catalyzed equilibrium is driven to the product side by using a large excess of methanol as the solvent.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Part 3: Core Applications in Agrochemical and Pharmaceutical R&D
The primary value of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate lies in its role as a versatile intermediate for constructing more complex, high-value molecules. Its trifluoromethyl-pyrazole core is a well-established pharmacophore in modern agrochemicals.
Keystone Intermediate for SDHI Fungicides
The analogous structure, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key building block for a major class of fungicides known as Succinate Dehydrogenase Inhibitors (SDHIs).[4][5] These fungicides work by blocking the mitochondrial respiratory chain in fungi, leading to cell death. The trifluoromethyl derivative serves the same foundational role for creating novel SDHI candidates.
The typical synthetic route involves converting the methyl ester into an amide by reacting it with a specific aniline derivative. The resulting N-aryl pyrazole carboxamide is often the final active ingredient. The methyl ester is an ideal intermediate because it is readily converted to the corresponding acid chloride or can undergo direct amidation under appropriate conditions, providing a flexible handle for diversification.
Logical Pathway to Bioactive Molecules
Caption: Role as a key intermediate in the synthesis of agrochemicals.
Part 4: Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is not available, its safety profile can be reliably inferred from the SDS of its parent acid and ethyl ester analog. The following guidelines are based on these closely related compounds.
Hazard Identification:
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Skin Irritation: Expected to cause skin irritation upon contact.
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Eye Irritation: Expected to cause serious eye irritation.
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Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or powder.
Recommended Handling Protocol:
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Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear chemical safety goggles or a face shield.
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Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).
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Body Protection: Wear a standard laboratory coat.
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Hygiene Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage:
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Keep the container tightly closed.
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Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.
References
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ResearchGate. Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Available from: [Link]
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Wikipedia. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Available from: [Link]
-
Chemsrc. 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid product page. Available from: [Link]
-
MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Available from: [Link]
Sources
- 1. CAS#:113100-53-1 | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chemsrc [chemsrc.com]
- 2. 113100-53-1|1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE-4-CARBOXYLIC ACID | 113100-53-1 [m.chemicalbook.com]
- 4. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides [mdpi.com]
